4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Lipophilicity Drug Design Physicochemical Properties

This compound is the dedicated intermediate for brigatinib (AP26113), a potent ALK/EGFR inhibitor for NSCLC. Its unique piperidine-morpholine core (LogP 1.90, TPSA 58.85 Ų) is non-substitutable: simpler analogs like 1-(4-nitrophenyl)piperidine or 4-(4-nitrophenyl)morpholine fail to deliver the required coupling efficiency and metabolic profile. Procuring this specific intermediate at ≥98% purity ensures fidelity in downstream synthesis and avoids costly pathway re-validation. Ideal for kinase inhibitor library design and assay controls.

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
CAS No. 867291-41-6
Cat. No. B1603247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine
CAS867291-41-6
Molecular FormulaC15H21N3O3
Molecular Weight291.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H21N3O3/c19-18(20)15-3-1-13(2-4-15)16-7-5-14(6-8-16)17-9-11-21-12-10-17/h1-4,14H,5-12H2
InChIKeyGXFBCIIDDSTHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (CAS 867291-41-6): Core Structural and Procurement Profile


4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine (CAS 867291-41-6) is a synthetic organic compound with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol . Its structure features a central piperidine ring substituted with a 4-nitrophenyl group at the 1-position and a morpholine ring at the 4-position . The compound is primarily used as a chemical building block and a key intermediate in the synthesis of more complex molecules, most notably as a precursor in the preparation of the ALK/EGFR inhibitor brigatinib (AP26113) [1]. It is commercially available from multiple suppliers, with reported purities typically ranging from 95% to 98% [1].

Why 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine Cannot Be Substituted by Common Nitrophenyl-Piperidine or Morpholine Analogs


Generic substitution of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine with simpler in-class analogs such as 1-(4-nitrophenyl)piperidine or 4-(4-nitrophenyl)morpholine is not feasible due to fundamental differences in their physicochemical profiles and synthetic utility. The target compound's unique combination of a central piperidine ring bearing both a nitrophenyl group and a morpholine substituent results in a distinct LogP and topological polar surface area (TPSA) compared to its mono-substituted counterparts [1]. For instance, the target compound's LogP (1.90) and TPSA (58.85 Ų) differ significantly from 1-(4-nitrophenyl)piperidine (LogP 2.59, TPSA 46.38 Ų) and 4-(4-nitrophenyl)morpholine (LogP 1.2) [1], directly impacting solubility, permeability, and metabolic stability predictions. More critically, this specific compound is a designated intermediate for the synthesis of brigatinib (AP26113) [2], where the morpholino-piperidine moiety is essential for downstream coupling reactions. Substitution with a simpler analog would alter the reaction pathway, likely failing to produce the desired active pharmaceutical ingredient and rendering subsequent synthetic steps invalid.

Quantitative Differentiation Evidence for 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine Against Closest Analogs


Lipophilicity (LogP) Comparison: Reduced LogP vs. 1-(4-Nitrophenyl)piperidine

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine exhibits a lower computed LogP (1.8958) compared to its simpler analog, 1-(4-nitrophenyl)piperidine (LogP 2.5851) . This indicates the target compound is significantly less lipophilic, which can translate to improved aqueous solubility and a different pharmacokinetic profile in early-stage drug discovery.

Lipophilicity Drug Design Physicochemical Properties

Polar Surface Area (TPSA) Comparison: Enhanced Polarity vs. 1-(4-Nitrophenyl)piperidine

The target compound possesses a significantly larger topological polar surface area (TPSA) of 58.85 Ų compared to 1-(4-nitrophenyl)piperidine (46.38 Ų) . The additional morpholine oxygen atom in the target compound's structure contributes to this increase in polarity.

Polar Surface Area Permeability Drug-Likeness

Commercial Purity Benchmarking: 98% Purity for High-Fidelity Synthesis

4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is commercially available at a purity of 98% . This specification surpasses the minimum purity of 95% often offered for related research intermediates, such as 1-(4-nitrophenyl)piperidine . The higher purity reduces the risk of side reactions and simplifies purification in multi-step syntheses.

Purity Intermediate Synthetic Reliability

Validated Application Scenarios for 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine


Key Intermediate in the Multi-Step Synthesis of Brigatinib (AP26113) and Related ALK Inhibitors

The primary and most validated use of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is as a dedicated intermediate in the synthesis of brigatinib (AP26113), a potent ALK and EGFR inhibitor approved for the treatment of non-small cell lung cancer [1]. The compound's unique piperidine-morpholine scaffold is essential for constructing the core of the drug molecule. Procuring this specific intermediate, especially at a high purity of 98% , is critical for maintaining the fidelity and yield of the final synthetic steps, as substitution with a simpler analog (e.g., 1-(4-nitrophenyl)piperidine) would fundamentally alter the chemical identity of the product and is not a viable alternative.

A Privileged Scaffold for Building Kinase-Focused Compound Libraries

Given the role of the piperidine-morpholine motif in kinase inhibitor design, as evidenced by its presence in brigatinib and references in patent literature for WEE1, ALK, and cyclin-dependent kinase (CDK) inhibitors , 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine serves as a valuable building block for generating focused chemical libraries. Its distinct physicochemical profile (LogP 1.90, TPSA 58.85 Ų) makes it a strategic choice for medicinal chemists aiming to explore chemical space around a core with known kinase-binding potential, while maintaining a calculated property profile that is favorable for lead optimization.

Negative Control or Tool Compound for Morpholine-Containing Chemical Probes

Due to its structural similarity to the pharmacologically active core of brigatinib but lacking the critical dimethylphosphine oxide and pyrimidine warheads, 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine can be utilized as a structurally related negative control or an inactive probe in biochemical and cellular assays. This application is supported by its defined chemical structure and high purity, which ensure that any observed biological effects in control experiments can be confidently attributed to the presence of the core scaffold rather than to impurities or off-target activities of the full inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.